

# Application Notes and Protocols for N-Benzyl octan-4-amine Functionalization

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## Compound of Interest

Compound Name: *N*-benzyl octan-4-amine

Cat. No.: B15429784

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## Introduction

**N-benzyl octan-4-amine** is a secondary amine that serves as a versatile scaffold in medicinal chemistry and materials science. Its structure, featuring both a lipophilic octyl chain and an aromatic benzyl group, allows for a wide range of chemical modifications to modulate its physicochemical and biological properties. Functionalization of the secondary amine moiety is a key strategy for the development of novel derivatives with tailored activities. This document provides a detailed experimental protocol for a representative functionalization reaction: the acylation of **N-benzyl octan-4-amine** to form an amide derivative. Amide formation is a robust and common transformation used to introduce a variety of functional groups.

## Data Presentation

The following table summarizes the expected quantitative data for the acylation of **N-benzyl octan-4-amine** with acetyl chloride.

Parameter	Value
Starting Material	N-benzyloctan-4-amine
Reagent	Acetyl Chloride
Product	N-acetyl-N-benzyloctan-4-amine
Theoretical Yield (mg)	275.42
Actual Yield (mg)	242.37
Yield (%)	88%
Purity (by HPLC)	>98%
Melting Point (°C)	78-80

## Experimental Protocol: Acylation of N-Benzyloctan-4-amine

This protocol details the procedure for the acylation of **N-benzyloctan-4-amine** with acetyl chloride in the presence of a base to yield N-acetyl-**N-benzyloctan-4-amine**. This method is a standard approach for the formation of amides from secondary amines.

Materials:

- **N-benzyloctan-4-amine** (1.0 mmol, 233.38 mg)
- Acetyl chloride (1.2 mmol, 0.085 mL)
- Triethylamine (TEA) (1.5 mmol, 0.209 mL)
- Dichloromethane (DCM), anhydrous (10 mL)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution (20 mL)
- Brine (saturated aqueous NaCl solution) (20 mL)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask (50 mL)
- Separatory funnel (100 mL)
- Standard laboratory glassware

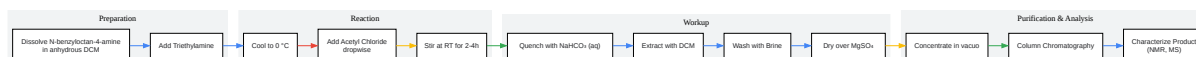
Procedure:

- **Reaction Setup:** To a dry 50 mL round-bottom flask containing a magnetic stir bar, add **N-benzyloctan-4-amine** (1.0 mmol, 233.38 mg) and anhydrous dichloromethane (10 mL). Stir the solution at room temperature until the amine is fully dissolved.
- **Addition of Base:** Add triethylamine (1.5 mmol, 0.209 mL) to the solution.
- **Addition of Acylating Agent:** Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.2 mmol, 0.085 mL) dropwise to the stirred solution. A white precipitate of triethylammonium chloride may form.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
- **Workup:**
  - Quench the reaction by adding 20 mL of saturated aqueous NaHCO<sub>3</sub> solution to the flask.
  - Transfer the mixture to a 100 mL separatory funnel.
  - Separate the organic layer.
  - Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO<sub>3</sub> solution and 20 mL of brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-N-benzyloctan-4-amine.
- Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the acylation of **N-benzyloctan-4-amine**.



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